

Analytical techniques for characterizing 2-Methoxy-6-nitrobenzoic acid

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Compound of Interest

Compound Name: 2-Methoxy-6-nitrobenzoic Acid

Cat. No.: B1631576

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An Expert's Guide to the Analytical Characterization of **2-Methoxy-6-nitrobenzoic Acid**

Application Note & Protocols

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of **2-Methoxy-6-nitrobenzoic acid** (CAS No: 53967-73-0), a key intermediate in pharmaceutical and fine chemical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. This document covers fundamental physicochemical property determination, definitive structural elucidation via spectroscopic techniques, purity assessment by chromatography, and thermal stability profiling. Each protocol is presented as a self-validating system to ensure data integrity and reproducibility.

Introduction: The Importance of Rigorous Characterization

2-Methoxy-6-nitrobenzoic acid is an aromatic compound whose utility in organic synthesis is significant.^[1] Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a nitro group, makes it a versatile precursor for more complex molecules.^[1] The precise arrangement of these functional groups dictates its reactivity and, ultimately, the success of a synthetic route. Therefore, unambiguous confirmation of its identity, purity, and stability is not

merely a quality control checkpoint but a fundamental prerequisite for reliable and reproducible research and development.

This guide moves beyond simple data reporting, offering a curated set of protocols grounded in established analytical principles. We will explore how a multi-technique approach provides a holistic understanding of the material, ensuring that the compound meets the stringent requirements for its intended application.

Physicochemical Profile

A foundational understanding of a compound's physical properties is essential for designing appropriate analytical methods, from selecting the right solvent for spectroscopy to setting up purification protocols. The key properties of **2-Methoxy-6-nitrobenzoic acid** are summarized below.

Property	Value	Source(s)
CAS Number	53967-73-0	[2] [3]
Molecular Formula	C ₈ H ₇ NO ₅	[1]
Molecular Weight	197.14 g/mol	[1] [2]
Melting Point	180 °C	[2]
Appearance	Solid at room temperature	[1]
Solubility	Soluble in common organic solvents	[1]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of a molecule. Each method probes different aspects of the molecular structure, and together they provide definitive evidence of the compound's constitution.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. For **2-Methoxy-6-nitrobenzoic acid**, we expect to see characteristic absorptions for the carboxylic acid, nitro, and methoxy groups, as well as the aromatic ring.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by running a scan with no sample on the crystal. This is crucial for removing atmospheric (CO_2 and H_2O) and instrument-related signals from the sample spectrum.[\[4\]](#)
- **Sample Application:** Place a small amount of the solid **2-Methoxy-6-nitrobenzoic acid** powder directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.
- **Data Acquisition:** Collect the sample spectrum over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.[\[4\]](#)
- **Data Processing:** The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- **Interpretation:** Analyze the spectrum to identify characteristic peaks.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3300–2500 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1530 and ~1350	Asymmetric & Symmetric NO ₂ stretch	Nitro Group
~2850 and ~1250	C-H stretch and C-O stretch	Methoxy Group (-OCH ₃)
~1600–1450	C=C stretches	Aromatic Ring

Note: These are approximate values. The exact peak positions can be influenced by the molecular environment and sample state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR identifies the number and type of carbon atoms. This is the most powerful technique for unambiguous structure determination.

Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh 5–10 mg of **2-Methoxy-6-nitrobenzoic acid** and dissolve it in approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.^[4] Dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for substituted benzoic acids due to its high solubilizing power.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.^[4]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.^[4]

- The spectral width should cover the expected chemical shift range (typically 0–12 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum (each unique carbon appears as a single line).
 - A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
 - The spectral width should cover the expected range (typically 0–200 ppm).
- Data Processing & Interpretation: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Calibrate the chemical shift scale using the residual solvent peak. Integrate the ¹H NMR signals to determine proton ratios and analyze the splitting patterns (multiplicity) to infer neighboring protons. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

While specific experimental data for **2-Methoxy-6-nitrobenzoic acid** is not widely published, data from structurally similar compounds can provide valuable comparative insights.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound with high precision and to obtain structural information from its fragmentation pattern.

Protocol: Electron Ionization (EI)-MS

- Sample Preparation: Prepare a dilute solution of the sample (typically <1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[\[8\]](#)
- Sample Introduction: Introduce the sample into the ion source. For a stable solid like this, a direct insertion probe can be used, or it can be coupled with Gas Chromatography (GC-MS).[\[8\]](#)
- Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[\[8\]](#)

- **Mass Analysis:** The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.
- **Detection & Analysis:** A detector records the abundance of each ion, generating a mass spectrum. Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound (197.14 Da). Analyze the fragmentation pattern to confirm the presence of key structural motifs.[\[4\]](#)

Chromatographic Analysis for Purity Determination

Principle: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical ingredients and intermediates. A reversed-phase HPLC method separates compounds based on their hydrophobicity.

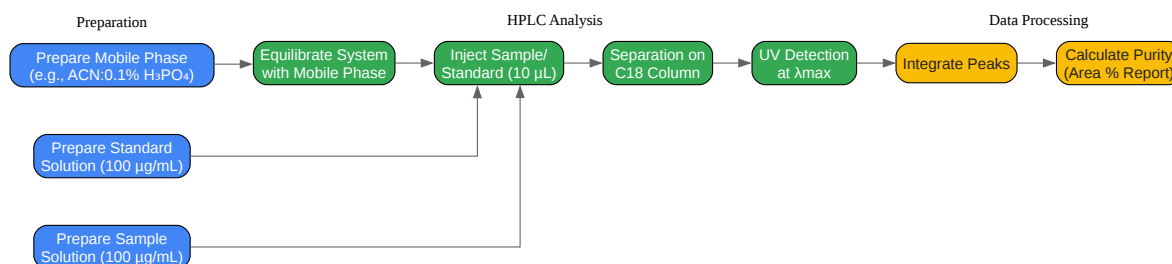
Protocol: Reversed-Phase HPLC with UV Detection

This protocol is adapted from established methods for similar nitrobenzoic acid derivatives and is a robust starting point for method development.[\[9\]](#)[\[10\]](#)

- **Instrumentation and Conditions:**
 - **HPLC System:** A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
 - **Column:** C18, 150 mm x 4.6 mm, 5 μ m particle size (a common workhorse column).[\[10\]](#)
 - **Mobile Phase:** A mixture of an aqueous buffer and an organic solvent. A good starting point is a gradient or isocratic elution using Acetonitrile and 0.1% Phosphoric Acid or Formic Acid in water.[\[9\]](#)[\[10\]](#) **Rationale:** The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30 °C. **Rationale:** Maintaining a constant temperature ensures reproducible retention times.
 - **Detection Wavelength:** Determined by running a UV-Vis scan of the compound in the mobile phase. A wavelength near the absorption maximum (λ_{max}) should be chosen for

maximum sensitivity.

- Injection Volume: 10 μL .
- Solution Preparation:
 - Standard Solution: Accurately weigh ~10 mg of **2-Methoxy-6-nitrobenzoic acid** reference standard and dissolve it in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) in a 100 mL volumetric flask to make a 100 $\mu\text{g/mL}$ stock solution.
 - Sample Solution: Prepare the test sample at the same concentration as the standard solution.
- Analysis and Quantification:
 - Inject the standard solution to establish the retention time and peak area.
 - Inject the sample solution.
 - Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).



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Caption: Experimental workflow for HPLC purity analysis.

Thermal Analysis for Stability Assessment

Principle: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the effect of temperature on a material. TGA measures changes in mass, while DSC measures changes in heat flow.[11][12] This is critical for determining thermal stability, decomposition pathways, and ensuring safe handling and storage conditions.

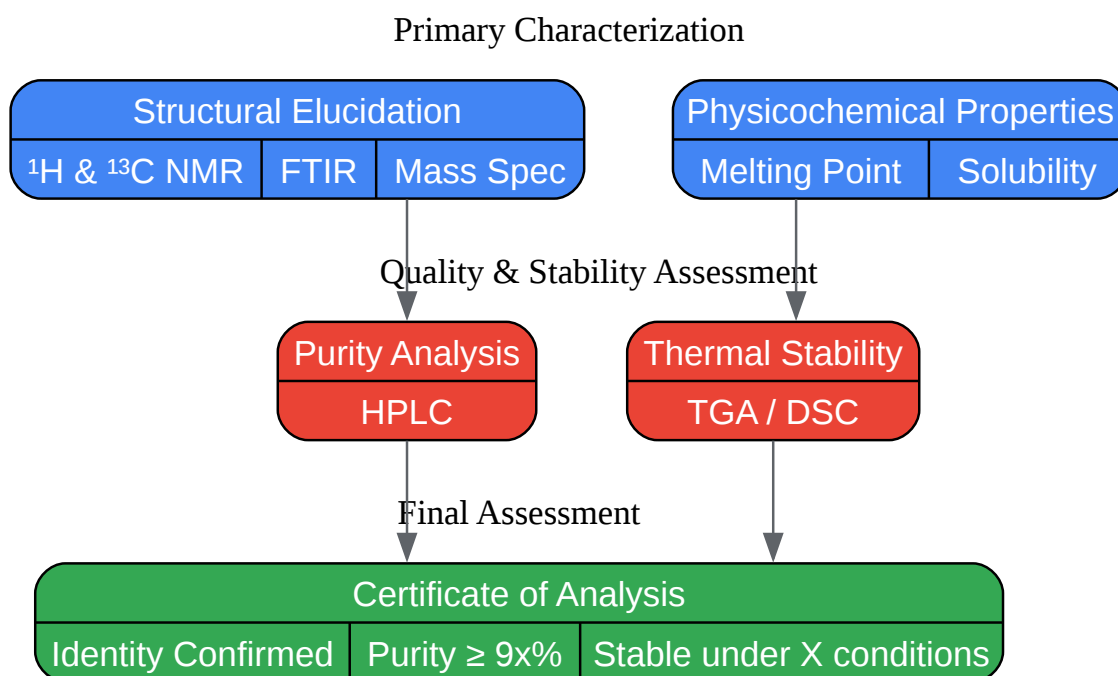
Protocol: Simultaneous TGA/DSC Analysis

- Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.[11]
- Sample Preparation: Accurately weigh 5–10 mg of **2-Methoxy-6-nitrobenzoic acid** into an appropriate crucible (e.g., alumina or platinum).
- Experimental Conditions:
 - Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above its expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).[13]
 - Atmosphere: Perform the analysis under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 50 mL/min). Rationale: An inert atmosphere prevents oxidative degradation and allows for the study of the intrinsic thermal decomposition.
- Data Analysis:
 - DSC Curve: Identify the endothermic peak corresponding to the melting point. The onset temperature of this peak should correlate with the melting point determined by other methods. Exothermic events indicate decomposition.
 - TGA Curve: Analyze the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The percentage of mass lost

at different stages can provide insights into the decomposition mechanism. Studies on nitrobenzoic acid isomers show significant weight loss typically begins between 125-200 °C.[13]

Integrated Analytical Workflow

No single technique can provide a complete picture of a chemical compound. A robust characterization strategy relies on an integrated workflow where the results from different analytical methods are used to build a comprehensive and validated profile of the material.



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Caption: Integrated workflow for comprehensive characterization.

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